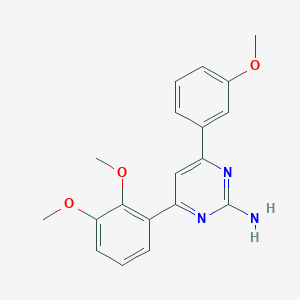
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound that has been studied in both scientific research and laboratory experiments. It is a derivative of pyrimidin-2-amine, a heterocyclic amine, and is composed of two aromatic rings connected by a bromine atom. The compound has been used in various applications, such as in the synthesis of other compounds, as a catalyst for organic reactions, and as a drug candidate for various diseases.
科学的研究の応用
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. In addition, it has been used as a ligand for transition metal complexes, which can be used for various applications, such as catalysis, sensing, and imaging. It has also been studied for its potential uses in the synthesis of other compounds, such as peptides, nucleosides, and heterocycles.
作用機序
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as a catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. It is also believed to act as a ligand for transition metal complexes, which can then be used for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in humans. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in vitro.
実験室実験の利点と制限
The advantages of using 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its high yields, low cost, and non-toxicity. It is also relatively easy to synthesize and can be used as a catalyst for organic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to isolate and purify the desired compound.
将来の方向性
The potential future directions for 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic effects. In addition, further research into its biochemical and physiological effects may lead to new uses for the compound in the laboratory. Finally, further research into its stability in different conditions may lead to new and improved synthesis methods.
合成法
The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be accomplished through a variety of methods. One method involves the reaction of 3-bromophenylboronic acid and 3-methoxyphenylboronic acid in the presence of an aqueous solution of potassium carbonate and an organic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces the desired compound in high yields. Another method involves the reaction of an amine and the corresponding bromoarene in the presence of a palladium catalyst. This method has been found to produce the desired compound in high yields.
特性
IUPAC Name |
4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOQYXYXKUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)


![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)
